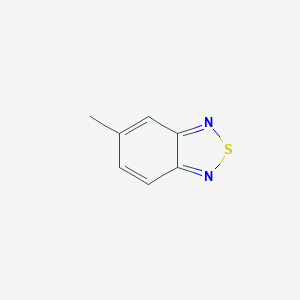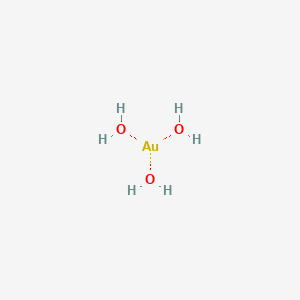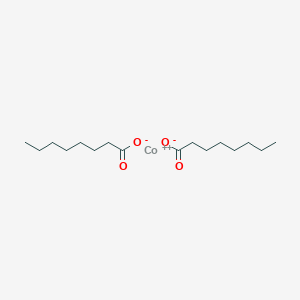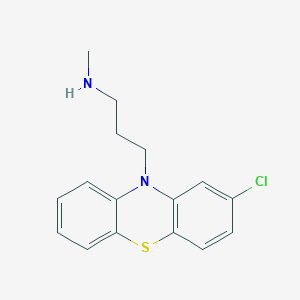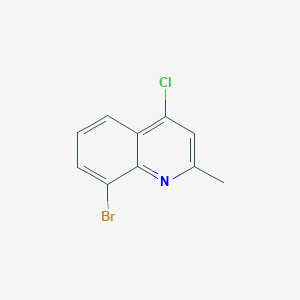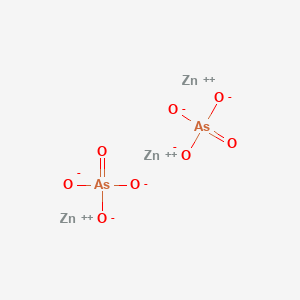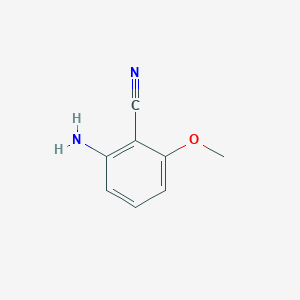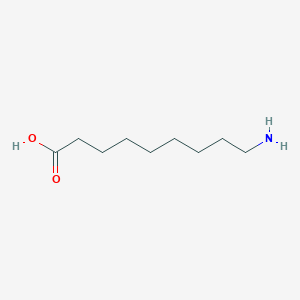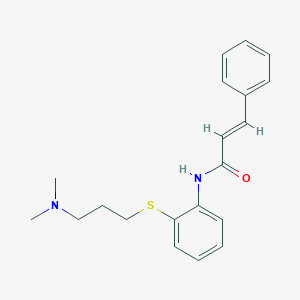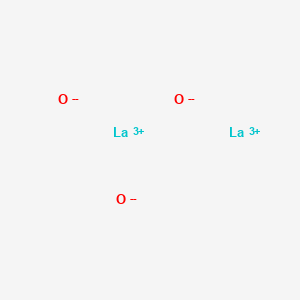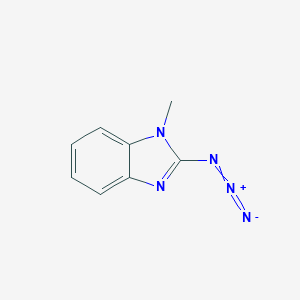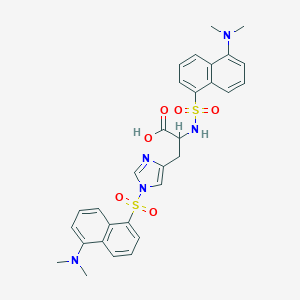![molecular formula C13H19ClN2O2 B073315 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide CAS No. 1149-65-1](/img/structure/B73315.png)
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a vital role in maintaining metabolic balance in response to changes in nutrient availability. A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and has potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Mécanisme D'action
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK by binding to the γ subunit of the enzyme, allosterically activating the kinase activity of the α subunit. This leads to increased phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in improved metabolic function.
Effets Biochimiques Et Physiologiques
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and to reduce hepatic glucose production and lipogenesis in liver. It also increases insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in animal models of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide as a research tool include its specificity for AMPK activation, and its ability to improve metabolic function in vivo. However, its effects on other cellular pathways and potential off-target effects should be carefully considered. Additionally, the synthesis of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be challenging and requires specialized equipment and expertise.
Orientations Futures
Future research on 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies could also investigate the effects of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide on other cellular pathways and potential off-target effects. Additionally, the development of more efficient and scalable synthesis methods for 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could facilitate its use as a research tool and potential therapeutic agent.
Méthodes De Synthèse
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenol with 3-dimethylaminopropylamine to form the intermediate 4-chlorophenoxy-3-dimethylaminopropylamine. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, and to increase fatty acid oxidation in liver and adipose tissue. 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
Propriétés
Numéro CAS |
1149-65-1 |
|---|---|
Nom du produit |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Formule moléculaire |
C13H19ClN2O2 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Clé InChI |
SHOCZPNWEOMZQE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl |
SMILES canonique |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




